molecular formula C26H21F3N2O2 B2705119 14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1023860-91-4

14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2705119
CAS No.: 1023860-91-4
M. Wt: 450.461
InChI Key: JHNCCUATCNKAHW-UHFFFAOYSA-N
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Description

14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a trifluoromethoxy group and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the phenyl and trifluoromethoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Known for its potent anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

What sets 14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one apart is the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This unique structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

9-phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2O2/c27-26(28,29)33-19-10-6-9-17(13-19)25-24-22(30-20-11-4-5-12-21(20)31-25)14-18(15-23(24)32)16-7-2-1-3-8-16/h1-13,18,25,30-31H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNCCUATCNKAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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